molecular formula C15H10F3N3S B4140337 4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

Cat. No. B4140337
M. Wt: 321.3 g/mol
InChI Key: RBYCEXIONGRSGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as PTT and is known for its unique properties, including its ability to inhibit certain enzymes and its potential use in the treatment of cancer.

Mechanism of Action

PTT works by inhibiting the activity of certain enzymes, including tyrosine kinases and phosphatases. These enzymes are involved in various cellular processes, including cell growth and proliferation. By inhibiting these enzymes, PTT can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that PTT has a range of biochemical and physiological effects. These include the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the growth of new blood vessels). These effects make PTT a potential candidate for the development of new cancer treatments.

Advantages and Limitations for Lab Experiments

One of the main advantages of PTT is its ability to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. This makes PTT a potential candidate for the development of new cancer treatments. However, there are also limitations to the use of PTT in lab experiments. These include the potential for toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are numerous future directions for the research and development of PTT. One potential area of research is the development of new cancer treatments that utilize PTT. Another potential area of research is the investigation of PTT's potential applications in other areas, such as the treatment of inflammatory diseases and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of PTT and to identify any potential side effects or limitations of its use.

Scientific Research Applications

PTT has been the focus of numerous scientific studies due to its potential applications in various areas. One of the most promising areas of research involves the use of PTT in the treatment of cancer. Studies have shown that PTT has the ability to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. This makes PTT a potential candidate for the development of new cancer treatments.

properties

IUPAC Name

4-pyridin-3-yl-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3S/c16-15(17,18)11-5-1-2-6-12(11)20-14-21-13(9-22-14)10-4-3-7-19-8-10/h1-9H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYCEXIONGRSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(pyridin-3-yl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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